molecular formula C18H25N7O2S B10996345 N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10996345
M. Wt: 403.5 g/mol
InChI Key: FRLIPIAVJVQYSI-UHFFFAOYSA-N
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Description

N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: is a complex organic compound that features a unique structure combining a thiadiazole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine moiety reacts with an appropriate electrophile.

    Incorporation of the Pyridine Ring: The pyridine ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved could include inhibition of signal transduction pathways or disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H25N7O2S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H25N7O2S/c1-13(2)11-16-22-23-17(28-16)21-15(26)12-20-18(27)25-9-7-24(8-10-25)14-5-3-4-6-19-14/h3-6,13H,7-12H2,1-2H3,(H,20,27)(H,21,23,26)

InChI Key

FRLIPIAVJVQYSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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